molecular formula C11H8F3N3O3 B2571634 Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate CAS No. 924861-64-3

Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate

Cat. No. B2571634
CAS RN: 924861-64-3
M. Wt: 287.198
InChI Key: CZZDGSZTGMJSDR-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also features a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition . The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the trifluoromethyl group, and the phenyl ring. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the trifluoromethyl group. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions . The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate is a compound with significant potential in various chemical syntheses. Gupta, Saluja, and Khurana (2016) outlined the synthesis of related alkyl 5-hydroxy-7-aryl-5-methyl-1,3-dioxo-2-phenyl hexahydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylates, emphasizing operational simplicity and moderate conditions in their production process (Gupta, Saluja, & Khurana, 2016).

Applications in Antimicrobial and Antioxidant Agents

A study by Bhat et al. (2016) explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives, which displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This indicates the potential use of these derivatives in the development of new antimicrobial and antioxidant agents (Bhat et al., 2016).

Structural and Spectral Analysis

O. V. Shtabova et al. (2005) investigated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate. Their work included experimental and quantum-chemical analyses, contributing to a deeper understanding of the structural properties of these compounds (Shtabova et al., 2005).

Synthesis of Analogous Compounds

A. Nagaraj et al. (2018) synthesized novel compounds related to 1,2,3-triazole-4-carboxylic acid, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, demonstrating significant inhibition of bacterial growth. This highlights the potential of these compounds in antibacterial applications (Nagaraj et al., 2018).

Potential in Cancer Research

The work by Bhat et al. (2016) on 1,2,3-triazolyl chalcone derivatives illustrates the potential of these compounds in cancer research, with some showing moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).

Luminescence Studies

Hong Zhao et al. (2014) conducted studies on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, focusing on luminescence. This research provides insights into the luminescent properties of these complexes, potentially applicable in material sciences (Zhao et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of triazole-containing compounds is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . Further studies could explore the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

methyl 5-oxo-1-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-20-10(19)8-9(18)17(16-15-8)7-4-2-3-6(5-7)11(12,13)14/h2-5,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPBSQIYUYWGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN(C1=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137326
Record name Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924861-64-3
Record name Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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